Nolatrexed

Thymidylate synthase inhibition Colorectal cancer Comparative cytotoxicity

Nolatrexed (AG337, Thymitaq) is a nonclassical lipophilic quinazoline antifolate that inhibits thymidylate synthase (Ki=11 nM) via passive diffusion, bypassing RFC transport and FPGS polyglutamation requirements entirely. Unlike raltitrexed or pemetrexed, it retains full potency in FPGS-deficient and RFC-impaired models—making it the definitive tool compound for isolating TS inhibition from polyglutamation status. Key advantages: 70–100% oral bioavailability enabling chronic daily oral dosing, documented radiosensitizing activity via S-phase arrest, and a defined p53-sensitivity benchmark (3-fold IC50 shift) for comparative antifolate studies. Supplied at ≥98% purity. For research use only.

Molecular Formula C14H12N4OS
Molecular Weight 284.34 g/mol
CAS No. 147149-76-6
Cat. No. B128640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNolatrexed
CAS147149-76-6
Molecular FormulaC14H12N4OS
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
InChIInChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
InChIKeyXHWRWCSCBDLOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nolatrexed (CAS 147149-76-6): A Nonclassical Lipophilic Thymidylate Synthase Inhibitor for Anticancer Research and Development


Nolatrexed (AG337, Thymitaq) is a nonclassical, water-soluble lipophilic quinazoline folate analog that functions as a non-competitive inhibitor of thymidylate synthase (TS) [1]. Unlike classical antifolates that require active transport via the reduced folate carrier (RFC) and intracellular polyglutamation for retention, nolatrexed passively diffuses into cells and binds directly to the folate cofactor binding site of TS without requiring metabolic activation [2]. Nolatrexed exhibits a Ki of 11 nM for human TS and demonstrates high oral bioavailability (70–100%), enabling both oral and intravenous administration in preclinical and clinical settings [3].

Why Nolatrexed Cannot Be Simply Substituted with Other Thymidylate Synthase Inhibitors


Thymidylate synthase inhibitors constitute a structurally and mechanistically diverse class of antifolates, and substitution between members is not straightforward due to fundamental differences in cellular uptake, metabolic activation requirements, and resistance profiles. Classical antifolates such as raltitrexed and pemetrexed rely on the reduced folate carrier (RFC) for cellular entry and require polyglutamation by folylpoly-γ-glutamate synthetase (FPGS) for intracellular retention and sustained TS inhibition [1]. Consequently, tumors with impaired RFC function or deficient FPGS activity exhibit intrinsic resistance to these agents [2]. Nolatrexed, as a nonclassical lipophilic antifolate, bypasses these resistance mechanisms by passive diffusion across cell membranes and does not require polyglutamation for activity [3]. This mechanistic divergence translates to differential cellular sensitivity patterns, distinct pharmacokinetic properties, and unique toxicity profiles that preclude simple therapeutic or experimental interchangeability.

Quantitative Evidence Differentiating Nolatrexed from Key Thymidylate Synthase Inhibitors


Nolatrexed Demonstrates Micromolar Cytotoxicity in Colorectal Cancer Cells, Contrasting with Nanomolar Potency of Classical Antifolates Raltitrexed and Pemetrexed

In p53 wild-type Lovo 92 colon cancer cells, nolatrexed exhibits an IC50 of 5.15 μM, which is approximately 168-fold higher (less potent) than raltitrexed (30.7 nM) and approximately 81-fold higher than pemetrexed (417 nM) [1]. This difference reflects the distinct cellular pharmacology of nonclassical versus classical antifolates.

Thymidylate synthase inhibition Colorectal cancer Comparative cytotoxicity

Nolatrexed Cytotoxicity Exhibits 3-Fold Modulation by p53 Status, a Differential Sensitivity Pattern Shared with but Quantitatively Distinct from Raltitrexed and Pemetrexed

Transfection of Lovo 92 cells with mutant p53 (Lovo 175X2) increased resistance to nolatrexed by 3-fold (IC50: 5.15 μM → 19.0 μM) [1]. This shift is comparable to the 3-fold change observed with raltitrexed (30.7 nM → 100 nM) but substantially smaller than the 10-fold shift seen with pemetrexed (417 nM → 3912 nM) [1]. Conversely, functionally inactive p53 (Lovo li cells) enhanced sensitivity to nolatrexed by approximately 2.5-fold relative to parental cells [1].

p53 modulation Drug sensitivity Colorectal cancer

Nolatrexed Achieves High Oral Bioavailability (89% Median) in Humans, Enabling Flexible Dosing Routes Unavailable to Intravenous-Only Classical TS Inhibitors

In a Phase I clinical trial of 45 cancer patients, orally administered nolatrexed achieved a median absolute bioavailability of 89% (range 33–116%), with 88% of patients exceeding 70% bioavailability [1]. This contrasts with classical TS inhibitors raltitrexed and pemetrexed, which are administered exclusively by the intravenous route due to negligible oral absorption. Food intake prolonged the Tmax (median 180 min vs 45 min fasted, P = 0.00003) and lowered Cmax (median 8.3 μg/mL vs 15.0 μg/mL, P = 0.001) without affecting total drug exposure (AUC) [1].

Oral bioavailability Pharmacokinetics Clinical pharmacology

Nolatrexed Bypasses FPGS-Mediated Resistance Mechanisms That Limit Classical Antifolate Efficacy

Nolatrexed is a nonclassical antifolate that does not require polyglutamation by folylpoly-γ-glutamate synthetase (FPGS) for intracellular retention or TS inhibitory activity [1]. In contrast, classical antifolates such as raltitrexed and pemetrexed are dependent on FPGS-mediated polyglutamation for prolonged intracellular retention and sustained TS inhibition [2]. Tumors with low FPGS expression or activity exhibit intrinsic resistance to classical antifolates but remain susceptible to nonclassical agents like nolatrexed [3].

Polyglutamation FPGS Antifolate resistance

Nolatrexed Demonstrates Radiosensitizing Activity In Vitro, a Property Not Universally Shared Among TS Inhibitors

Nolatrexed exhibits radiosensitizing activity in preclinical models, as documented in authoritative databases [1]. This property is attributed to its ability to induce S-phase cell cycle arrest and DNA damage, which sensitizes cancer cells to ionizing radiation [2]. Among TS inhibitors, radiosensitizing activity is not uniformly present; for example, pemetrexed demonstrates radiosensitization in certain contexts, while raltitrexed shows limited or inconsistent radiosensitizing effects.

Radiosensitization DNA damage Combination therapy

Nolatrexed Phase III Clinical Efficacy in Hepatocellular Carcinoma: Head-to-Head Comparison with Doxorubicin Demonstrates Inferior Survival Outcomes

In a randomized Phase III trial (ETHECC) of 445 patients with unresectable hepatocellular carcinoma, nolatrexed treatment resulted in a median overall survival of 22.3 weeks compared to 32.3 weeks for doxorubicin (P = 0.0068; hazard ratio 0.753 in favor of doxorubicin) [1]. The objective response rate was 1.4% for nolatrexed versus 4.0% for doxorubicin. Notably, grade 3/4 stomatitis, vomiting, diarrhea, and thrombocytopenia were more frequent with nolatrexed. The trial conclusion stated that nolatrexed showed minimal activity and further exploration at this dose and schedule in HCC is not warranted [1].

Hepatocellular carcinoma Phase III clinical trial Overall survival

High-Value Research and Industrial Application Scenarios for Nolatrexed Based on Quantitative Differentiation Evidence


Investigating Polyglutamation-Independent Thymidylate Synthase Inhibition in FPGS-Deficient Tumor Models

Nolatrexed serves as an essential tool compound for studying TS inhibition in cellular contexts where FPGS-mediated polyglutamation is impaired or absent. Unlike raltitrexed and pemetrexed, which require FPGS activity for sustained intracellular retention and antitumor efficacy, nolatrexed's nonclassical structure enables polyglutamation-independent TS inhibition [1]. Researchers employing FPGS-knockout cell lines, tumors with acquired FPGS deficiency, or investigating mechanisms of antifolate resistance should select nolatrexed to isolate TS inhibition from the confounding variable of polyglutamation status [2].

Preclinical Evaluation of Oral TS Inhibitor Dosing Regimens in Rodent Tumor Models

The high oral bioavailability of nolatrexed (median 89% in humans; comparable bioavailability demonstrated in mice [1]) enables chronic oral dosing regimens in preclinical efficacy and toxicity studies. This route of administration is particularly advantageous for studies requiring repeated daily dosing over extended periods, which is impractical with intravenous-only TS inhibitors like raltitrexed and pemetrexed. Researchers should note that food intake alters nolatrexed absorption kinetics (prolonged Tmax, reduced Cmax) without affecting total drug exposure [2], a consideration for study design when oral gavage in fed versus fasted animals is employed.

Combination Chemoradiotherapy Research Requiring TS Inhibitors with Documented Radiosensitizing Activity

Nolatrexed exhibits radiosensitizing activity through induction of S-phase cell cycle arrest and DNA damage, as documented in authoritative pharmacological databases [1]. This property makes nolatrexed a suitable candidate for preclinical studies investigating the combination of TS inhibition with ionizing radiation. While other TS inhibitors may also demonstrate radiosensitization in specific contexts, nolatrexed's well-documented radiosensitizing profile provides a reliable baseline for combination studies, particularly given its oral bioavailability which facilitates repeated dosing during fractionated radiation schedules [2].

Comparative Pharmacology Studies Examining p53-Dependent Sensitivity to Antifolates

The differential sensitivity of nolatrexed to p53 status (3-fold IC50 shift upon mutant p53 transfection) provides a defined benchmark for comparative studies across the TS inhibitor class [1]. Researchers investigating how p53 pathway alterations modulate antifolate response can use nolatrexed alongside raltitrexed (3-fold shift) and pemetrexed (10-fold shift) to construct a p53-sensitivity gradient. This application is particularly relevant in colorectal cancer models, where p53 mutations occur in approximately 50% of tumors and may influence clinical response to TS-targeted therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nolatrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.